molecular formula C8H8O2S B2846810 Benz-1,4-oxathiane S-oxide CAS No. 2219379-08-3

Benz-1,4-oxathiane S-oxide

Cat. No. B2846810
CAS RN: 2219379-08-3
M. Wt: 168.21
InChI Key: XIFJEYCKXWEVAN-UHFFFAOYSA-N
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Description

Benz-1,4-oxathiane S-oxide is a chemical compound with a complex structure. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .


Synthesis Analysis

The synthesis of 1,4-oxathiane derivatives involves a simple and efficient reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is useful for the regioselective and atom-economical synthesis of 1,4-oxathiane and 1,4-thiazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .


Physical And Chemical Properties Analysis

This compound has an average mass of 120.170 Da and a monoisotopic mass of 120.024498 Da . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .

Scientific Research Applications

Catalytic Hydroxylation and Alkene Epoxidation

Benz-1,4-oxathiane S-oxide derivatives have been evaluated for their potential as potent O-atom transfer agents in catalytic C−H hydroxylation and alkene epoxidation. These compounds, utilized in conjunction with a diaryl diselenide cocatalyst and urea·H2O2 as the terminal oxidant, exhibit a strong preference for hydroxylation at tertiary C−H bonds, even in the presence of a greater number of methylene groups. Their effectiveness in the epoxidation of terminal and electron-deficient olefins highlights their utility in selective oxidation processes (Brodsky & Bois, 2005).

Ring-Opening Reactions

The stability and reactivity of this compound derivatives in various conditions have been explored, revealing insights into their ring-opening mechanisms. These studies have shown differential behaviors in acid and buffer solutions, indicating the influence of pH and the presence of a phenolic leaving group on their stability and reaction pathways. Such insights are crucial for designing synthetic strategies involving these compounds (Okuyama, Takano, & Senda, 1996).

Asymmetric Epoxidation

This compound derivatives have been utilized in the development of chiral sulfides for asymmetric epoxidation. These studies have focused on designing sulfides that can achieve high diastereo- and enantioselectivity in the formation of epoxides, demonstrating the compound's relevance in the synthesis of chiral molecules (Badine, Hebach, & Aggarwal, 2006).

Synthesis of Heterocyclic N-F Reagents

Research has also delved into the use of this compound derivatives for the synthesis of heterocyclic N-F reagents. These reagents have been applied in the electrophilic fluorination of various organic compounds under mild conditions, showcasing the compound's utility in introducing fluorine atoms into organic molecules (Cabrera & Appel, 1995).

properties

IUPAC Name

2,3-dihydro-1,4λ4-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJEYCKXWEVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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